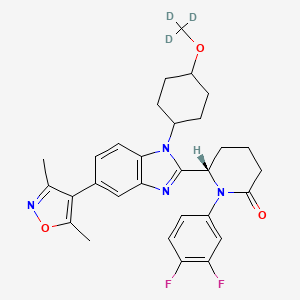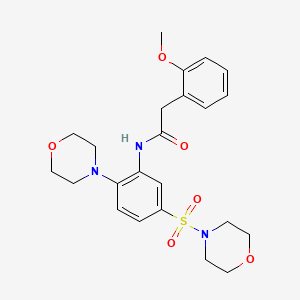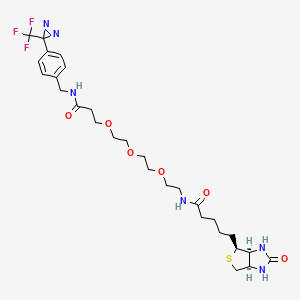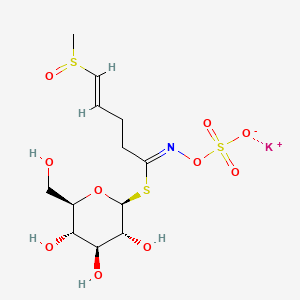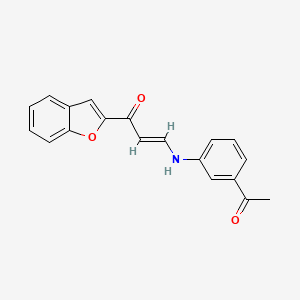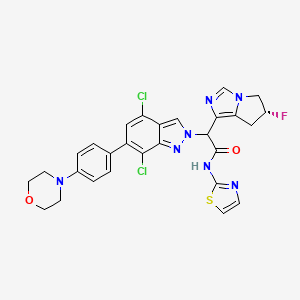
Ppo-IN-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ppo-IN-10 is a compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. It is a selective inhibitor of protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of chlorophyll and heme. This compound has shown promise in both pharmaceutical and agricultural applications, making it a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ppo-IN-10 typically involves a multi-step process that includes the formation of key intermediates followed by their conversion into the final product. One common synthetic route involves the use of a copper-catalyzed Ullmann ether synthesis, which requires high temperatures (around 200°C) and specific solvents like 1,4-dimethoxybenzene . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
Ppo-IN-10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its activity as a protoporphyrinogen oxidase inhibitor.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often require the presence of catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield various alcohols or amines.
Applications De Recherche Scientifique
Ppo-IN-10 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: this compound is employed in studies related to plant physiology and stress responses, as it inhibits the biosynthesis of chlorophyll.
Mécanisme D'action
Ppo-IN-10 exerts its effects by inhibiting the activity of protoporphyrinogen oxidase, an enzyme crucial for the biosynthesis of chlorophyll and heme. The inhibition leads to the accumulation of protoporphyrin IX, a photosensitizer that generates singlet oxygen in the presence of light, causing lipid peroxidation and cell damage . This mechanism is particularly useful in both agricultural and medical applications, where selective inhibition of the enzyme is desired.
Comparaison Avec Des Composés Similaires
Ppo-IN-10 is unique in its high selectivity and potency as a protoporphyrinogen oxidase inhibitor. Similar compounds include:
Protoporphyrinogen oxidase inhibitors: These compounds share a similar mechanism of action but may differ in their selectivity and potency.
Tyrosinase inhibitors: While they also inhibit oxidative enzymes, they target different substrates and have distinct applications.
Catechol oxidase inhibitors: These compounds inhibit catechol oxidase, another enzyme involved in oxidative reactions, but with different biological roles.
Propriétés
Formule moléculaire |
C21H19Cl2F4N3O2 |
|---|---|
Poids moléculaire |
492.3 g/mol |
Nom IUPAC |
N-butyl-1-[2-chloro-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-fluorophenyl]-2-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H19Cl2F4N3O2/c1-2-3-5-28-19(31)12-4-6-30(20(12)32)17-8-13(16(24)9-14(17)22)18-15(23)7-11(10-29-18)21(25,26)27/h7-10,12H,2-6H2,1H3,(H,28,31) |
Clé InChI |
FDVBJKRXYFPNIN-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1CCN(C1=O)C2=C(C=C(C(=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


